molecular formula C10H15Cl2NO B13525319 2-(4-Chloro-2-methoxyphenyl)propan-2-aminehydrochloride

2-(4-Chloro-2-methoxyphenyl)propan-2-aminehydrochloride

Cat. No.: B13525319
M. Wt: 236.13 g/mol
InChI Key: NSBIEWKKLZTCST-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methoxyphenyl)propan-2-aminehydrochloride is a chemical compound with the molecular formula C10H14ClNO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with a propan-2-amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methoxyphenyl)propan-2-aminehydrochloride typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methoxyphenyl)propan-2-aminehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chloro-2-methoxyphenyl)propan-2-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)propan-2-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)propan-2-amine hydrochloride
  • Mecoprop-P ®-2-(4-Chloro-2-methylphenoxy)propionic acid
  • 2-(4-Methoxyphenyl)-2-methylpropan-1-amine

Uniqueness

2-(4-Chloro-2-methoxyphenyl)propan-2-aminehydrochloride is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can result in different chemical and biological properties.

Properties

Molecular Formula

C10H15Cl2NO

Molecular Weight

236.13 g/mol

IUPAC Name

2-(4-chloro-2-methoxyphenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C10H14ClNO.ClH/c1-10(2,12)8-5-4-7(11)6-9(8)13-3;/h4-6H,12H2,1-3H3;1H

InChI Key

NSBIEWKKLZTCST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)Cl)OC)N.Cl

Origin of Product

United States

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